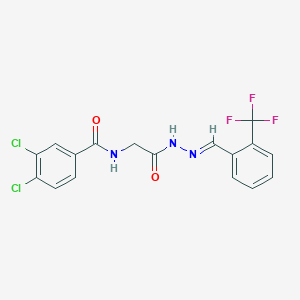
3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichlor-N-(2-Oxo-2-(2-(2-(Trifluormethyl)benzyliden)hydrazino)ethanoyl)benzamid ist eine chemische Verbindung mit der Summenformel C17H12Cl2F3N3O2 und einem Molekulargewicht von 418,205 g/mol . Diese Verbindung ist bekannt für ihre einzigartige Struktur, die Dichlorbenzol- und Trifluormethylbenzylidengruppen umfasst, was sie zu einem interessanten Gegenstand in verschiedenen wissenschaftlichen Forschungsfeldern macht.
Vorbereitungsmethoden
Die Synthese von 3,4-Dichlor-N-(2-Oxo-2-(2-(2-(Trifluormethyl)benzyliden)hydrazino)ethanoyl)benzamid erfolgt typischerweise durch die Reaktion von 3,4-Dichlorbenzoylchlorid mit 2-(2-(Trifluormethyl)benzyliden)hydrazin unter kontrollierten Bedingungen . Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform durchgeführt, wobei eine Base wie Triethylamin verwendet wird, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Produkt wird anschließend durch Umkristallisation oder Säulenchromatographie gereinigt.
Analyse Chemischer Reaktionen
3,4-Dichlor-N-(2-Oxo-2-(2-(2-(Trifluormethyl)benzyliden)hydrazino)ethanoyl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Wissenschaftliche Forschungsanwendungen
3,4-Dichlor-N-(2-Oxo-2-(2-(2-(Trifluormethyl)benzyliden)hydrazino)ethanoyl)benzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese zur Herstellung verschiedener Derivate und Zwischenprodukte verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.
Medizin: Es werden Untersuchungen durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Verfahren verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3,4-Dichlor-N-(2-Oxo-2-(2-(2-(Trifluormethyl)benzyliden)hydrazino)ethanoyl)benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung, aber es wird vermutet, dass die Modulation von Signalwegen im Zusammenhang mit Zellwachstum und -apoptose eine Rolle spielt .
Wirkmechanismus
The mechanism of action of 3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
3,4-Dichlor-N-(2-Oxo-2-(2-(2-(Trifluormethyl)benzyliden)hydrazino)ethanoyl)benzamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
N-(3,4-Dichlorphenyl)-2-Oxo-2-(2-(2-(Trifluormethyl)benzyliden)hydrazino)acetamid: Diese Verbindung hat eine ähnliche Struktur, unterscheidet sich aber durch das Vorhandensein einer Acetylgruppe anstelle einer Ethylgruppe.
N-(2,5-Dichlorphenyl)-2-Oxo-2-(2-(2-(Trifluormethyl)benzyliden)hydrazino)acetamid: Diese Verbindung weist Chloratome an verschiedenen Positionen am Benzolring auf.
Eigenschaften
CAS-Nummer |
769146-90-9 |
|---|---|
Molekularformel |
C17H12Cl2F3N3O2 |
Molekulargewicht |
418.2 g/mol |
IUPAC-Name |
3,4-dichloro-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C17H12Cl2F3N3O2/c18-13-6-5-10(7-14(13)19)16(27)23-9-15(26)25-24-8-11-3-1-2-4-12(11)17(20,21)22/h1-8H,9H2,(H,23,27)(H,25,26)/b24-8+ |
InChI-Schlüssel |
BDEAJAOPWMBFIR-KTZMUZOWSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006885.png)
![[1-(2-Oxo-2-phenylethyl)cyclopentyl]acetic acid](/img/structure/B12006887.png)

![2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B12006904.png)



![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12006927.png)



![ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate](/img/structure/B12006952.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12006962.png)
